molecular formula C18H20F2N4OS B2389673 5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-04-0

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer B2389673
CAS-Nummer: 886905-04-0
Molekulargewicht: 378.44
InChI-Schlüssel: FDLSRYIFXYLPRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While there isn’t any direct information on the synthesis of the exact compound, related compounds have been synthesized using various methods. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiazole ring and a triazole ring, both of which are five-membered heterocycles. The compound also contains a phenyl ring with two fluorine substituents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized, showing good or moderate antimicrobial activities against various test microorganisms. These compounds were obtained from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to the creation of compounds with potential antimicrobial applications (Bektaş et al., 2007).

Molecular Stabilities and Conformational Analyses

In-depth studies have been conducted on the tautomeric properties, conformations, and the anti-cancer properties mechanism of benzimidazole derivatives bearing 1,2,4-triazole. These compounds have shown significant potential in anti-cancer activity, highlighting the importance of molecular stability and conformational analysis in drug design (Karayel, 2021).

Anticancer Agents and Tubulin Inhibition

The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents have been described. These compounds exhibit a unique mechanism of tubulin inhibition, distinguishing them from other anticancer agents by promoting tubulin polymerization in vitro without competing with paclitaxel for binding. This mechanism provides a new avenue for overcoming resistance attributed to several multidrug resistance transporter proteins, showcasing the potential of these compounds in cancer treatment (Zhang et al., 2007).

Antidiabetic Drugs and DPP-4 Inhibition

A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds have demonstrated strong inhibition potential, indicating their significance in treating diabetes through DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019).

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives involves the reaction of arylmethylideneacetophenones with methyl 2-thiocarbamoylacetate, showcasing a method for creating compounds with potential pharmacological properties. This method highlights the versatility and utility of 1,2,4-triazole compounds in synthesizing new molecules with varied biological activities (Krauze et al., 2005).

Eigenschaften

IUPAC Name

5-[(3,4-difluorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4OS/c1-2-14-21-18-24(22-14)17(25)16(26-18)15(23-8-4-3-5-9-23)11-6-7-12(19)13(20)10-11/h6-7,10,15,25H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSRYIFXYLPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.